molecular formula C11H10ClNO3 B1320571 Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate CAS No. 924869-02-3

Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate

Cat. No. B1320571
M. Wt: 239.65 g/mol
InChI Key: NGJVPZGICVCQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate" is a chemical that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The chloromethyl and acetate groups attached to this core structure suggest that it could be a reactive molecule with potential applications in chemical synthesis or pharmaceuticals.

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been reported in the literature. For instance, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was synthesized using a simple method, which could potentially be adapted for the synthesis of "Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate" . The synthesis involved the use of high-resolution mass spectrometry, NMR, and IR spectroscopy to confirm the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 2-{5-[2-(2,6-dichlorophenylamino)benzyl]-4-p-tolyl-4H-1,2,4-triazol-3-ylthio}acetate, was determined using these techniques . These methods could be applied to "Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate" to gain insights into its molecular conformation and stability.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was obtained through the reaction of chloroacetonitrile with 5-chloro-2-mercaptobenzoxazole . This suggests that the chloromethyl group in "Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate" could also undergo nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by substituents on the benzoxazole core. For example, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and C–H...O hydrogen bonds . These interactions could also be relevant to the physical properties of "Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate", affecting its solubility, melting point, and crystal packing.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Synthesis of COX-2/5-LOX Inhibitors : A study by Reddy & Rao (2008) discussed the synthesis of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates for COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity, indicating the potential of similar compounds in anti-inflammatory and other pharmacological applications.

Development of Precursors for Pharmaceutical Compounds

  • Benzoxazoles Synthesis : The work of Khodot & Rakitin (2022) detailed the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for 3,5-disubstituted benzoxazoles, highlighting the role of similar compounds in creating biologically active molecules.

Antimicrobial and Antioxidant Properties

  • Novel 2-Substituted Benzoxazole Derivatives : Research by Balaswamy et al. (2012) focused on the synthesis of 2-substituted benzoxazole derivatives and their evaluation for antimicrobial activity, demonstrating the relevance of such compounds in the development of new antimicrobial agents.

Potential in Cancer Research

  • Aldose Reductase Inhibitors for Diabetic Complications : A study by Ali et al. (2012) explored methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as aldose reductase inhibitors, a potential pathway for treating diabetic complications and showcasing the potential of similar molecules in medical research.

Use in Fluorescence Studies

  • Fluorescent Brighteners : Harishkumar, Mahadevan, and Masagalli (2012) developed a novel synthetic method to prepare fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives, highlighting the potential application of similar compounds in fluorescence studies (Harishkumar, Mahadevan, & Masagalli, 2012).

properties

IUPAC Name

methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-15-11(14)5-7-2-3-9-8(4-7)13-10(6-12)16-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJVPZGICVCQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594739
Record name Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate

CAS RN

924869-02-3
Record name Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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